

Spectroscopic Profile of 5-Iodo-3-methylpyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 5-Iodo-3-methylpyridin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **5-Iodo-3-methylpyridin-2-amine**, a molecule of interest in pharmaceutical and organic synthesis. Due to the limited availability of experimentally derived spectra in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. Furthermore, this guide outlines detailed experimental protocols for the acquisition of such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Iodo-3-methylpyridin-2-amine**. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	Doublet	1H	H6
~ 7.4 - 7.6	Doublet	1H	H4
~ 4.5 - 5.5	Broad Singlet	2H	-NH ₂
~ 2.2 - 2.4	Singlet	3H	-CH ₃

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons (-NH₂) are expected to be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162	C2
~ 150 - 154	C6
~ 145 - 149	C4
~ 120 - 124	C3
~ 80 - 85	C5
~ 18 - 22	-CH ₃

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent signal (CDCl₃, δ = 77.16 ppm).

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Doublet	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak	Aromatic C-H stretch
2950 - 2850	Weak	Aliphatic C-H stretch
1640 - 1600	Strong	N-H bend (scissoring)
1580 - 1450	Medium to Strong	C=C and C=N ring stretching
1335 - 1250	Strong	Aromatic C-N stretch
~ 850	Strong	C-H out-of-plane bend
~ 600 - 500	Medium	C-I stretch

Predicted as a KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
234	[M] ⁺ (Molecular ion)
219	[M - CH ₃] ⁺
107	[M - I] ⁺
92	[M - I - CH ₃] ⁺

Predicted for Electron Ionization (EI) mass spectrometry. The molecular ion peak is expected to be prominent. Fragmentation patterns would likely involve the loss of the iodine atom and the methyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of **5-Iodo-3-methylpyridin-2-amine**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- For quantitative measurements, an internal standard can be added.
- Filter the solution through a small plug of cotton or glass wool into a standard 5 mm NMR tube to remove any particulate matter.[\[4\]](#)
- Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ¹H NMR spectrum using a pulse sequence with a 90° pulse angle.
- For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.
- Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **5-Iodo-3-methylpyridin-2-amine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition (FT-IR):

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Record a background spectrum of the empty sample compartment.[\[5\]](#)
- Record the sample spectrum by passing an infrared beam through the pellet.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation (Electrospray Ionization - ESI):

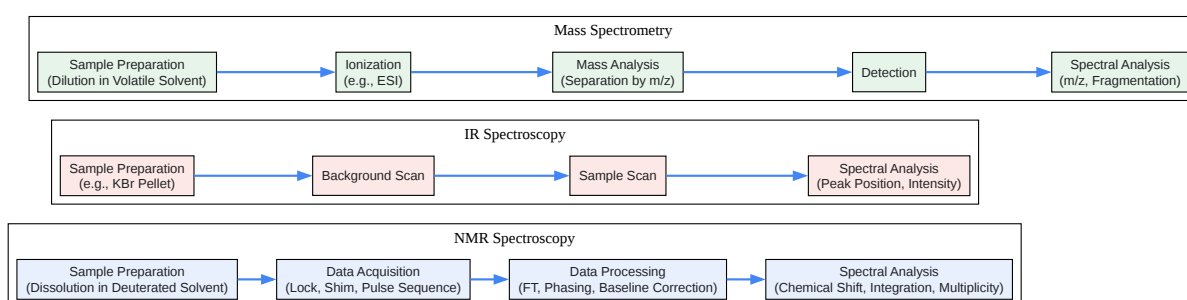
- Prepare a dilute solution of **5-Iodo-3-methylpyridin-2-amine** (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[\[8\]](#)
- A small amount of formic acid (e.g., 0.1%) can be added to the solution to promote protonation for positive ion mode analysis.[\[9\]](#)

2. Data Acquisition (ESI-MS):

- Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
- Apply a high voltage to the ESI needle to generate charged droplets.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

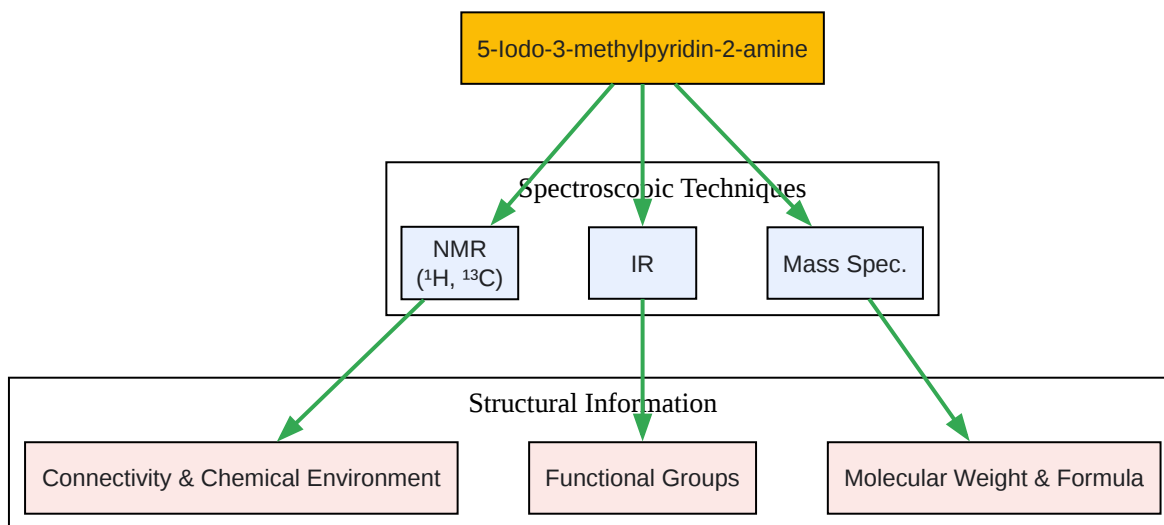
Visualizations

The following diagrams illustrate the general workflows for the described spectroscopic techniques.



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Caption: General experimental workflows for NMR, IR, and Mass Spectrometry analysis.



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Caption: Relationship between spectroscopic techniques and the structural information they provide.

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